N'-hydroxypiperidine-2-carboximidamide
Overview
Description
N’-hydroxypiperidine-2-carboximidamide is a chemical compound with the CAS Number: 1461726-91-9 . It has a molecular weight of 143.19 .
Molecular Structure Analysis
The molecule is almost planar and adopts an E conformation about the C=N double bond . In the crystal, molecules are linked by pairs of strong N—H⋯N hydrogen bonds, forming inversion dimers with R 2 2 (10) motifs .Physical And Chemical Properties Analysis
N’-hydroxypiperidine-2-carboximidamide has a molecular weight of 137.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The molecule has a Rotatable Bond Count of 1 . The Exact Mass is 137.058911855 g/mol and the Monoisotopic Mass is also 137.058911855 g/mol . The Topological Polar Surface Area is 71.5 Ų .Scientific Research Applications
Copper Recovery from Chloride Solutions
Research has shown that hydrophobic N′-alkyloxypyridine-2-, -3-, and -4-carboximidamides can be used to extract copper(II) from chloride solutions. The study explored the influence of extractant structure, metal concentration, and chloride ions on copper(II) extraction, revealing the potential of these compounds in copper recovery processes (Wojciechowska et al., 2017).
Chromium(VI) Reduction in Water
N,N-Dihexyl-N′-hydroxypyridine-2-carboximidamide has been employed as a reducer for carcinogenic chromium(VI) in aqueous solutions. This approach has shown 100% Cr(VI) reduction under optimal conditions, emphasizing its effectiveness in environmental remediation efforts (Wójcik et al., 2020).
Zinc(II) Extraction
Novel extractants like N′-alkyloxypyridine-2-, -3-, and -4-carboximidamides have been proposed as efficient agents for zinc(II) extraction from acidic chloride solutions. This study highlights their effectiveness, especially for pyridine-4-carboximidamides, in zinc(II) recovery, contributing to advancements in metal separation technologies (Wojciechowska et al., 2017).
Chemical Structure Analysis
The crystal structures of N′-aminopyridine-2-carboximidamide and derivatives have been elucidated, showcasing their arrangement in crystal form and providing insights into their molecular interactions. Such structural analyses are fundamental in understanding the chemical behavior and potential applications of these compounds (Meva et al., 2017).
Synthesis and Analytical Methods
Studies have focused on the synthesis and analytical characterization of N′-hydroxypiperidine-2-carboximidamide derivatives, exploring their potential in various chemical reactions and processes. This includes developing methods for their quantitative analysis via liquid chromatography–tandem mass spectrometry, which is crucial for monitoring and controlling the synthesis process (Wojciechowska et al., 2016).
Future Directions
properties
IUPAC Name |
N'-hydroxypiperidine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(9-10)5-3-1-2-4-8-5/h5,8,10H,1-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLUMDXTQRWLGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxypiperidine-2-carboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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